molecular formula C16H19ClF3N3O2 B7828416 1-((5-Oxo-1-(3-(trifluoromethyl)phenyl)-3-pyrrolidinyl)carbonyl)piperazine hydrochloride CAS No. 38160-08-6

1-((5-Oxo-1-(3-(trifluoromethyl)phenyl)-3-pyrrolidinyl)carbonyl)piperazine hydrochloride

Cat. No.: B7828416
CAS No.: 38160-08-6
M. Wt: 377.79 g/mol
InChI Key: HZQJVNITZCHNOE-UHFFFAOYSA-N
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Description

1-((5-Oxo-1-(3-(trifluoromethyl)phenyl)-3-pyrrolidinyl)carbonyl)piperazine hydrochloride is a complex organic compound that has garnered significant interest in various scientific fields. This compound is characterized by its unique structure, which includes a trifluoromethyl group attached to a phenyl ring, a pyrrolidine ring, and a piperazine moiety. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it valuable for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((5-Oxo-1-(3-(trifluoromethyl)phenyl)-3-pyrrolidinyl)carbonyl)piperazine hydrochloride typically involves a multi-step processThe final step involves the coupling of the pyrrolidine derivative with piperazine under specific reaction conditions, such as the use of a suitable solvent and catalyst .

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce the compound on a large scale .

Chemical Reactions Analysis

Types of Reactions

1-((5-Oxo-1-(3-(trifluoromethyl)phenyl)-3-pyrrolidinyl)carbonyl)piperazine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds .

Scientific Research Applications

1-((5-Oxo-1-(3-(trifluoromethyl)phenyl)-3-pyrrolidinyl)carbonyl)piperazine hydrochloride has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 1-((5-Oxo-1-(3-(trifluoromethyl)phenyl)-3-pyrrolidinyl)carbonyl)piperazine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group and other functional groups play a crucial role in binding to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-((5-Oxo-1-(3-(trifluoromethyl)phenyl)-3-pyrrolidinyl)carbonyl)piperazine hydrochloride is unique due to the combination of its trifluoromethyl group, pyrrolidine ring, and piperazine moiety. This combination imparts distinct chemical properties, such as increased lipophilicity and stability, which are not observed in similar compounds .

Properties

IUPAC Name

4-(piperazine-1-carbonyl)-1-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18F3N3O2.ClH/c17-16(18,19)12-2-1-3-13(9-12)22-10-11(8-14(22)23)15(24)21-6-4-20-5-7-21;/h1-3,9,11,20H,4-8,10H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZQJVNITZCHNOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C(=O)C2CC(=O)N(C2)C3=CC=CC(=C3)C(F)(F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19ClF3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90959093
Record name 4-(Piperazine-1-carbonyl)-1-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90959093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

377.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38160-08-6
Record name Piperazine, 1-((5-oxo-1-(3-(trifluoromethyl)phenyl)-3-pyrrolidinyl)carbonyl)-, hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038160086
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(Piperazine-1-carbonyl)-1-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90959093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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